

A Comparative Guide to Accuracy and Precision in Analytical Method Validation

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods stands as a cornerstone for ensuring the safety, efficacy, and quality of drug products. Among the critical parameters evaluated during validation, accuracy and precision are paramount in establishing the reliability and trustworthiness of analytical data. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and validating the most appropriate methods for their specific needs.

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, defining the essential characteristics to be investigated.^[1] This guide will delve into the practical application of these principles, offering a comparative analysis of widely used analytical technologies.

Understanding Accuracy and Precision

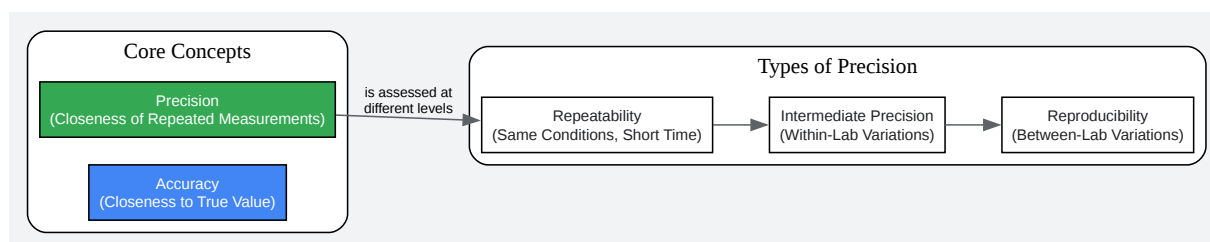
Before delving into comparative data, it is crucial to understand the distinct concepts of accuracy and precision:

- Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.^[2] It is a measure of the exactness of the method and is often expressed as percent recovery.

- Precision is the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] It reflects the random error of a method and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

Precision is further categorized into three levels:

- Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
- Intermediate Precision (Inter-assay precision): Precision within-laboratory variations, such as on different days, with different analysts, or with different equipment.
- Reproducibility: Precision between laboratories.



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Caption: Relationship between Accuracy and Precision.

Comparative Performance of Analytical Techniques

The choice of an analytical technique significantly impacts the achievable levels of accuracy and precision. Below is a comparison of commonly used methods in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes smaller particle size columns (sub-2 μm) and higher operating pressures, leading to significant improvements in speed, resolution, and sensitivity.[3][4][5]

Table 1: Comparison of HPLC and UPLC for the Analysis of Riociguat and its Impurities[3]

| Parameter | HPLC | UPLC |
|------------------------|---------------|---------------|
| Accuracy (Recovery %) | | |
| Riociguat | 98.5 - 101.2% | 99.1 - 100.8% |
| Impurity A | 97.9 - 102.1% | 98.5 - 101.5% |
| Impurity B | 98.2 - 101.5% | 98.9 - 101.1% |
| Precision (%RSD) | | |
| Repeatability | < 1.0% | < 0.5% |
| Intermediate Precision | < 1.5% | < 1.0% |

Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, while LC-MS/MS is highly versatile and suitable for a wide range of analytes, including non-volatile and thermally labile compounds.[6]

Table 2: Comparison of GC-MS and LC-MS/MS for the Analysis of Nitrosamine Impurities[6]

| Parameter | GC-MS/MS | LC-MS/MS |
|--------------------------------|------------------|-----------------|
| Accuracy (Recovery % \pm SD) | | |
| N-Nitrosodimethylamine (NDMA) | 103.4 \pm 7.2% | 95.2 \pm 5.1% |
| N-Nitrosodiethylamine (NDEA) | 105.1 \pm 6.5% | 98.7 \pm 4.8% |
| Precision (%RSD) | | |
| N-Nitrosodimethylamine (NDMA) | < 5% | < 6% |
| N-Nitrosodiethylamine (NDEA) | < 4% | < 5% |

Experimental Protocols

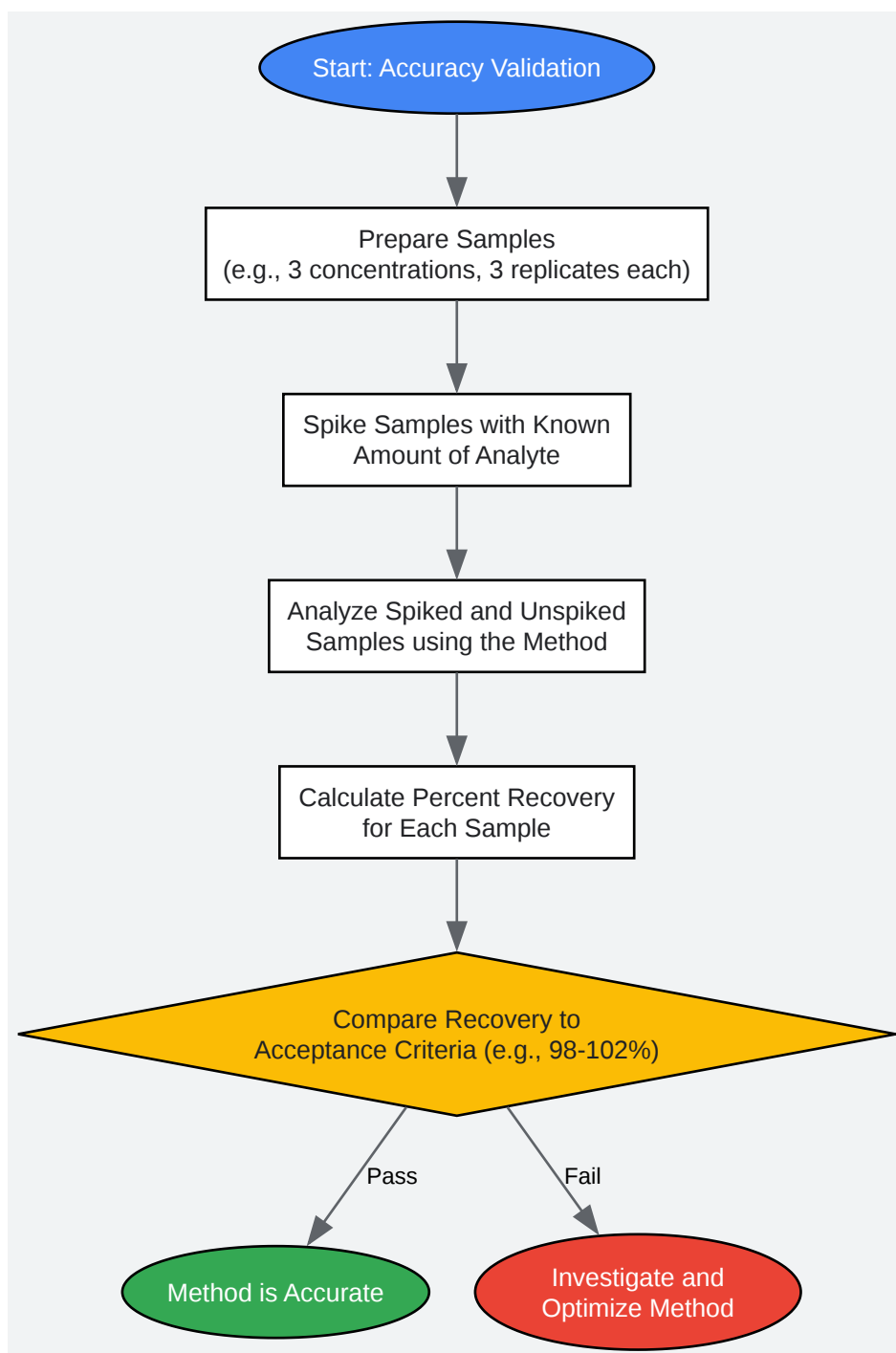
Detailed and well-documented experimental protocols are fundamental to achieving reliable and reproducible validation results.

Protocol for Determining Accuracy

Accuracy is typically assessed using one of the following approaches:

- Analysis of a Certified Reference Material (CRM): The results of the analytical method are compared to the certified value of the CRM.
- Recovery Studies: A known amount of analyte is added (spiked) into a blank matrix or a sample already containing the analyte. The recovery of the added analyte is then calculated.

Experimental Workflow for Accuracy (Recovery Study):



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Caption: Workflow for Accuracy Assessment.

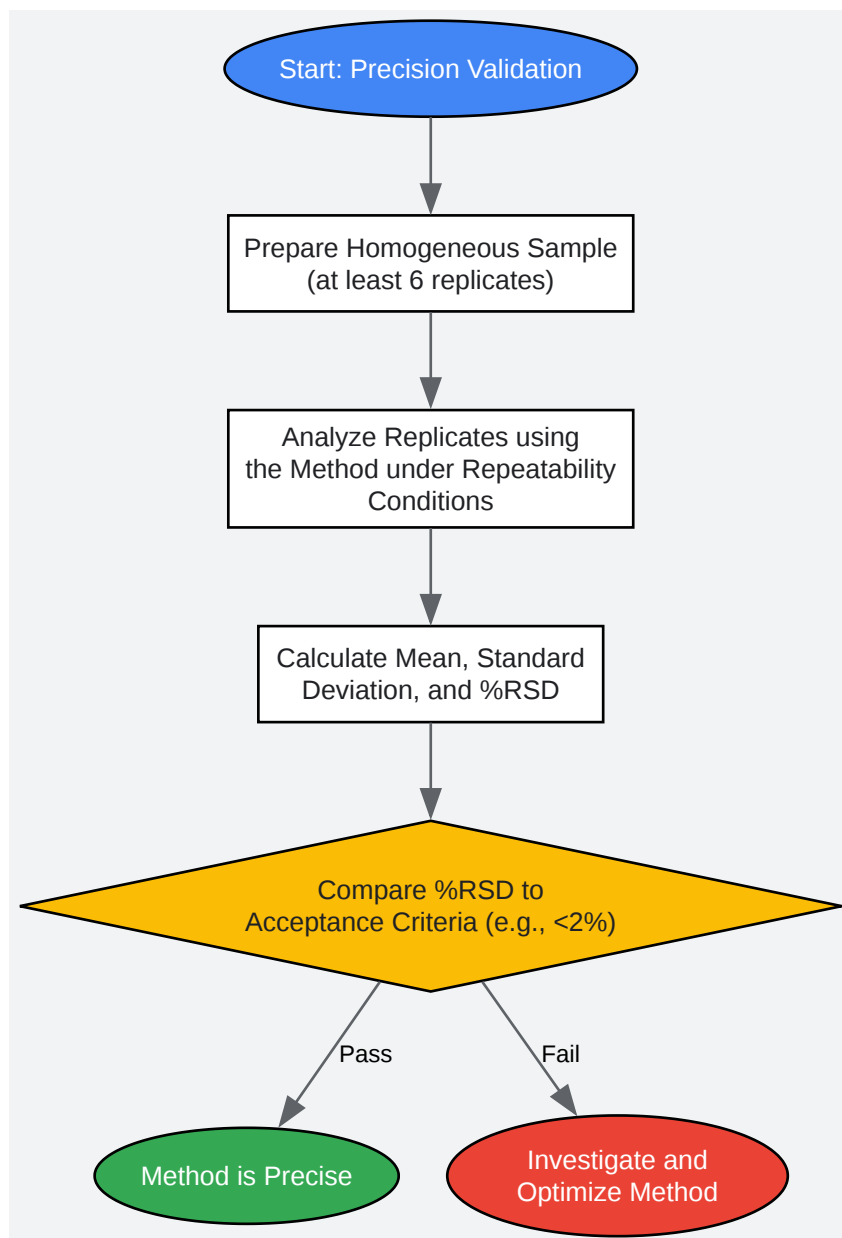
Procedure for a Spiked Sample Recovery Study (HPLC):

- **Preparation of Samples:** Prepare a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). For each concentration level, prepare three replicate samples.
- **Spiking:** Add a known quantity of the analyte reference standard to the placebo (matrix without the analyte) or the sample.
- **Analysis:** Analyze the spiked samples using the HPLC method.
- **Calculation:** Calculate the percent recovery using the following formula: % Recovery = (Amount found / Amount added) * 100
- **Acceptance Criteria:** The mean percent recovery should typically be within 98.0% to 102.0%.
[\[7\]](#)

Protocol for Determining Precision

Precision is determined by repeatedly analyzing a homogeneous sample.

Experimental Workflow for Precision (Repeatability):



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Caption: Workflow for Precision Assessment.

Procedure for Repeatability (HPLC):

- Preparation of Samples: Prepare a minimum of six replicate injections of a homogeneous sample at 100% of the test concentration, or a minimum of nine determinations covering the specified range (three concentrations, three replicates each).
- Analysis: Analyze the samples under the same operating conditions over a short period.

- Calculation: Calculate the mean, standard deviation, and the relative standard deviation (%RSD).
- Acceptance Criteria: The %RSD should typically be less than 2%.[\[7\]](#)[\[8\]](#)

Procedure for Intermediate Precision (GC-MS):

- Experimental Design: Design an experiment to assess the effect of random events on the precision of the analytical procedure. This typically involves varying parameters such as:
 - Days (at least two different days)
 - Analysts (at least two different analysts)
 - Equipment (at least two different instruments)
- Analysis: Have different analysts prepare and analyze the same homogeneous sample on different days using different equipment.
- Calculation: Calculate the mean, standard deviation, and %RSD for the combined data.
- Acceptance Criteria: The %RSD for intermediate precision is generally expected to be slightly higher than for repeatability, for example, less than 3%.[\[7\]](#)

Conclusion

The validation of analytical methods is a critical process in drug development and manufacturing, with accuracy and precision being fundamental to ensuring data integrity. As demonstrated, the choice of analytical technology, such as HPLC, UPLC, GC-MS, or LC-MS/MS, has a direct impact on the performance of the method. UPLC generally offers enhanced precision and speed over HPLC, while the selection between GC-MS and LC-MS/MS depends on the nature of the analyte.

By adhering to the principles outlined in the ICH Q2(R2) guideline and implementing robust experimental protocols, researchers and scientists can confidently establish the accuracy and precision of their analytical methods. This, in turn, ensures the reliability of the data used to make critical decisions regarding the quality, safety, and efficacy of pharmaceutical products.

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